molecular formula C18H25NO4 B1390788 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid CAS No. 799283-53-7

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Cat. No.: B1390788
CAS No.: 799283-53-7
M. Wt: 319.4 g/mol
InChI Key: HVECPVHFDIWDEL-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid belongs to the class of carboxylic acids featuring a piperidine ring system with protective group functionality. The compound is characterized by its complex molecular architecture that incorporates multiple functional groups, including a carboxylic acid moiety, a tert-butoxycarbonyl protecting group, and a six-membered saturated nitrogen heterocycle. Chemical suppliers classify this substance as a pharmaceutical intermediate and building block for organic synthesis, reflecting its role in the construction of more complex molecular entities.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including [4-(N-tert-butoxycarbonyl-piperidinyl)methyl]-3-benzoic acid. This naming convention reflects the positional relationships between the constituent functional groups and provides unambiguous identification of the molecular structure. The compound serves as a versatile synthetic intermediate in medicinal chemistry applications, particularly in the development of bifunctional molecules designed for targeted protein degradation.

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVECPVHFDIWDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662861
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-53-7
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Targeted Protein Degradation (TPD)

One of the most significant applications of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted degradation of specific proteins within cells. The compound serves as a semi-flexible linker in these constructs, which is crucial for optimizing the orientation and interaction of the degrader with the target protein and E3 ligase .

Table 1: Key Features of PROTACs Utilizing this compound

FeatureDescription
Linker Type Semi-flexible
Role Facilitates ternary complex formation
Impact on Drug Properties Enhances drug-like properties and specificity
Targeted Proteins Various oncogenic and disease-associated proteins

Drug Development

The compound is also explored as a potential therapeutic agent due to its ability to modulate biological pathways through selective protein degradation. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific targets, making it a valuable scaffold in drug design .

Synthetic Chemistry Applications

This compound is utilized as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules.

Synthesis of Novel Compounds

The compound can be employed to create derivatives that may exhibit improved biological activities or novel mechanisms of action. Researchers can modify the piperidine ring or benzoic acid moiety to explore structure-activity relationships (SAR) that lead to new pharmacological profiles .

Table 2: Synthetic Routes Involving this compound

Synthetic RouteDescription
Functionalization Modifications at the piperidine nitrogen or carbon positions
Coupling Reactions Used in amide bond formations with various amines
Ring Closure Reactions Formation of cyclic compounds for enhanced activity

Case Studies and Research Findings

Research studies have demonstrated the efficacy of compounds derived from this compound in various assays related to cancer treatment and other diseases.

Case Study: PROTAC Development

A study highlighted the use of this compound in synthesizing a PROTAC targeting an oncogenic protein, demonstrating its ability to induce degradation effectively. The results indicated significant reductions in target protein levels, validating its role as a linker in TPD strategies .

Case Study: Antitumor Activity

Another research effort focused on derivatives of this compound that exhibited antitumor properties against specific cancer cell lines. The modifications made to the benzoic acid portion enhanced interaction with target proteins involved in cell proliferation pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its derivatives and the specific biological targets they interact with. For example, the free amine resulting from the reduction of the BOC group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituent Position/Linkage Heterocycle Molecular Formula Molecular Weight (g/mol) Key References
3-((1-Boc-piperidin-4-yl)methyl)benzoic acid (target) Meta, methylene (CH₂) linkage Piperidine C₁₈H₂₅NO₄ 319.39
3-(2-(1-Boc-piperidin-4-yl)ethoxy)benzoic acid (S16) Meta, ethoxy (CH₂CH₂O) linkage Piperidine C₂₀H₂₉NO₅ 375.45
4-(1-Boc-piperidin-4-yl)benzoic acid Para, direct linkage Piperidine C₁₇H₂₃NO₄ 305.37
2-(1-Boc-piperidin-4-yl)benzoic acid Ortho, direct linkage Piperidine C₁₇H₂₃NO₄ 305.37
3-(1-Boc-piperidin-4-yl)-4-(trifluoromethyl)benzoic acid Meta, methyl linkage; CF₃ substitution Piperidine C₁₈H₂₂F₃NO₄ 373.38
4-(4-Boc-piperazin-1-yl)benzoic acid Para, piperazine linkage Piperazine C₁₆H₂₃N₃O₄ 321.37
3-((1-Boc-azetidin-3-yl)methyl)benzoic acid Meta, methylene linkage Azetidine C₁₆H₂₂N₂O₄ 306.36

Key Observations :

  • Substituent Position : Ortho and para isomers (e.g., entries 3–4) exhibit distinct steric and electronic profiles compared to the meta-substituted target compound. Para-substituted analogs may show enhanced planarity, affecting binding to flat enzymatic pockets .
  • Functional Group Additions : Trifluoromethyl substitution (entry 5) increases lipophilicity (logP) and metabolic resistance, making it suitable for CNS-targeted drugs .

Biological Activity

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid, a compound with the chemical formula C17H23NO4, has garnered attention for its potential biological activities, particularly in the context of drug development and targeted protein degradation. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. Its structure contributes to its unique biological properties, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Inhibition of Protein Interactions : This compound has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation. The incorporation of this compound may enhance the efficacy of PROTACs by optimizing the orientation and stability of the ternary complex formed with the target protein and E3 ligase .
  • Potential Anticancer Activity : Preliminary studies suggest that compounds containing piperidine derivatives can exhibit anticancer properties. The structural features of this compound may contribute to its ability to modulate pathways involved in cancer cell proliferation and survival .

Case Studies

  • Targeted Protein Degradation : A study explored the use of this compound as part of a PROTAC system aimed at degrading specific oncoproteins. The results demonstrated effective degradation of target proteins in cellular models, indicating its potential as a therapeutic agent in cancer treatment.
  • Metabolic Studies : Investigations into the metabolic pathways of related compounds have shown that piperidine derivatives can influence various metabolic processes. Although specific data on this compound's metabolism is limited, insights from similar structures suggest potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein DegradationActs as a linker in PROTACs for targeted degradation
Anticancer PotentialModulates cancer cell proliferation pathways
Metabolic InteractionPossible interactions with cytochrome P450 enzymes

Q & A

Q. What strategies address low yields in Boc-deprotection steps?

  • Alternative acids : HCl/dioxane (4 M) at 25°C minimizes side reactions compared to TFA.
  • Scavengers : Addition of triisopropylsilane (TIS) during deprotection reduces carbocation formation, improving yield .

Methodological Notes

  • Safety : Use fume hoods and PPE due to potential respiratory irritation from Boc-protected compounds .
  • Data Reproducibility : Cross-validate spectral data with published libraries (e.g., PubChem CID 15647871) and report solvent-specific NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
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3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.